molecular formula C21H27N3O3S B2804987 1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea CAS No. 898444-76-3

1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2804987
CAS No.: 898444-76-3
M. Wt: 401.53
InChI Key: DOBFJWZKZAQDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is a synthetically designed small molecule that incorporates multiple pharmacologically relevant motifs, making it a compound of significant interest for exploratory biochemical research. Its structure features a urea bridge linked to a meta-substituted tolyl group and a complex piperidine scaffold bearing a phenylsulfonyl group. The 1,3-disubstituted urea core is a recognized pharmacophore in medicinal chemistry, known to contribute to potent enzyme inhibition through strong hydrogen-bonding interactions, as demonstrated in inhibitors of soluble epoxide hydrolase which exhibit anti-inflammatory and analgesic effects . The inclusion of a phenylsulfonyl group adjacent to the piperidine nitrogen is a key structural feature found in compounds investigated for a range of bioactivities, including enzyme inhibition . Furthermore, the meta-tolyl moiety is a structural component of interest; for instance, the molecule 1,3-di-m-tolyl-urea has been reported to inhibit and disrupt multispecies oral biofilms, suggesting potential for research into microbial communication and virulence . This combination of features positions this urea derivative as a versatile compound for investigating new mechanisms of action, particularly in the realms of enzyme regulation and antimicrobial strategies. It is supplied exclusively for non-clinical, in-vitro research by scientific professionals.

Properties

IUPAC Name

1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-17-8-7-9-18(16-17)23-21(25)22-14-13-19-10-5-6-15-24(19)28(26,27)20-11-3-2-4-12-20/h2-4,7-9,11-12,16,19H,5-6,10,13-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBFJWZKZAQDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is a complex organic compound with significant potential in medicinal chemistry. This compound features a piperidine ring and a phenylsulfonyl group, which are known to enhance its biological activity. The following sections will explore the compound's synthesis, biological targets, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C22H27N3O4SC_{22}H_{27}N_{3}O_{4}S, with a molecular weight of approximately 429.5 g/mol. Its structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC22H27N3O4S
Molecular Weight429.5 g/mol
CAS Number898449-63-3

Synthesis

The synthesis of this compound typically involves several key steps, including the reaction of piperidine derivatives with sulfonyl chlorides and subsequent coupling reactions to form the urea linkage. Common reagents include dichloromethane and triethylamine, facilitating the reaction conditions necessary for successful synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in neurological pathways. The presence of the sulfonamide group enhances binding affinity, potentially leading to modulation of neurotransmitter systems.

Potential Biological Targets:

  • Enzymes: The compound may inhibit certain enzymes linked to pain pathways and neurological disorders.
  • Receptors: It has shown promise in modulating receptor activity, particularly those involved in serotonin and dopamine signaling.

Case Studies and Research Findings

  • Neurotransmitter Modulation: Preliminary studies indicate that this compound may affect neurotransmitter levels in animal models, suggesting potential applications in treating conditions like depression and anxiety.
  • Pain Management: Research has explored its effectiveness in pain relief through inhibition of pain-related enzymes, demonstrating significant analgesic properties.
  • Antimicrobial Activity: Some studies have reported antimicrobial effects against various bacterial strains, indicating its potential as an antibiotic agent.

Comparative Analysis

A comparative analysis with similar compounds reveals that the unique combination of functional groups in this compound contributes to enhanced biological activity compared to other sulfonamide derivatives.

Compound NameBiological ActivityKey Findings
This compoundNeurotransmitter modulation, analgesic propertiesSignificant effects on pain pathways and neurotransmitters
Similar Sulfonamide Compound AModerate enzyme inhibitionLimited efficacy in pain management
Similar Piperidine Compound BAntimicrobial propertiesEffective against specific bacterial strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related sulfonylurea derivatives, focusing on molecular features, synthesis, and inferred pharmacological properties.

Structural Comparisons

Table 1: Key Structural and Functional Attributes of Selected Sulfonylurea Derivatives
Compound Name Sulfonyl Group Urea Substituents Piperidine/Ring Features Reported Activity
Target Compound Phenylsulfonyl m-tolyl Piperidin-2-yl Not specified
5A-5B () Phenylsulfonyl 4-substitutedbenzoyl N/A Hypoglycemic (docking-based)
1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydrofuran-2-ylmethyl)urea () Methylsulfonyl Tetrahydrofuran-2-yl Piperidin-4-yl Not specified
Glimepiride () Phenylsulfonyl trans-4-methylcyclohexyl N/A Clinically approved antidiabetic
1-(4-Fluorophenylpropyl-piperidinyl)urea derivative () Phenylsulfonyl 3-(1-methyltetrazolyl)phenyl Piperidin-4-yl with fluorophenylpropyl Not specified

Key Observations:

  • Sulfonyl Group Variations : The target compound’s phenylsulfonyl group is shared with glimepiride and 5A-5B derivatives, whereas methylsulfonyl in ’s compound may reduce lipophilicity and alter target engagement .
  • Urea Substituents : The meta-tolyl group in the target compound contrasts with para-substituted benzoyl (5A-5B) or heterocyclic (tetrahydrofuran, tetrazole) groups in others. Meta substitution may hinder crystallization or improve solubility compared to para analogs .

Pharmacological Implications

  • Hypoglycemic Activity : Docking studies on 5A-5B derivatives () suggest sulfonylureas interact with AKR1C1, a target involved in steroid metabolism and insulin signaling. The target compound’s piperidine ring may enhance binding affinity compared to pyrrolidine-based analogs .
  • Clinical Relevance : Glimepiride’s success () underscores the importance of bulky substituents (e.g., cyclohexyl) for sustained receptor interaction. The target compound’s smaller meta-tolyl group may favor faster absorption but shorter duration .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is expected to be ~450–500 Da, similar to glimepiride (490.62 Da) . Higher weights in ’s tetrazole-containing derivative may reduce bioavailability.
  • Solubility : The piperidine and sulfonyl groups likely enhance water solubility compared to purely aromatic sulfonylureas, though the meta-tolyl group may counterbalance this effect.

Q & A

Q. What are the key synthetic routes for 1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of a piperidinyl intermediate via sulfonylation of piperidine with phenylsulfonyl chloride under basic conditions . Subsequent alkylation or coupling with a m-tolyl urea precursor is performed, often using coupling agents like carbodiimides or BTC (bis(trichloromethyl) carbonate) in solvents such as dichloromethane or DMF . Optimization includes:

  • Temperature control : Reactions are conducted at 0–25°C to minimize side products.
  • Catalysts : Triethylamine or DMAP improves yields during urea bond formation.
  • Purity monitoring : Thin-layer chromatography (TLC) and HPLC are critical for intermediate purification .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the phenylsulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and urea NH signals (δ ~5.5–6.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 454.0 for C21_{21}H25_{25}ClN3_{3}O3_{3}S analogs) .
  • X-ray crystallography : Resolves piperidine ring conformation and hydrogen-bonding patterns in the urea moiety .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

Key SAR insights from structurally similar compounds (e.g., fluorophenyl or chlorophenyl derivatives):

Substituent Biological Impact Reference
Phenylsulfonyl Enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase)
m-Tolyl Improves lipophilicity and membrane permeability vs. unsubstituted phenyl
Piperidine ring Conformational flexibility influences target selectivity (e.g., GPCRs vs. kinases)

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Docking studies : Molecular docking into enzymes (e.g., carbonic anhydrase IX) identifies favorable interactions between the phenylsulfonyl group and hydrophobic pockets .
  • Quantum chemical calculations : Predict reaction pathways for piperidine sulfonylation, optimizing transition-state energetics .
  • MD simulations : Assess stability of urea-mediated hydrogen bonds in aqueous environments (e.g., binding to ATP-binding sites) .

Q. What strategies resolve contradictions in reported biological data for phenylsulfonyl-piperidine ureas?

Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay conditions : Varying pH or reducing agents (e.g., DTT) can alter sulfonamide reactivity .
  • Metabolic stability : Cytochrome P450-mediated oxidation of the piperidine ring generates active metabolites, complicating dose-response curves .
  • Off-target effects : Use of CRISPR-validated cell lines and isoform-specific enzyme inhibitors clarifies mechanism .

Q. How does the compound’s stability under physiological conditions impact preclinical testing?

  • Hydrolytic stability : The urea bond is susceptible to hydrolysis at pH > 8.0; formulations with enteric coatings or prodrug strategies mitigate degradation .
  • Plasma protein binding : High binding (>90%) to albumin reduces free drug concentration, necessitating dose adjustments in pharmacokinetic studies .
  • Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., piperidine N-desulfonation products) for toxicity screening .

Methodological Recommendations

  • Synthetic protocols : Prioritize BTC-mediated coupling for urea bond formation due to higher reproducibility vs. carbodiimide methods .
  • Analytical workflows : Combine HRMS with 19^19F NMR (for fluorinated analogs) to track synthetic intermediates .
  • Biological assays : Use orthogonal assays (e.g., SPR and cellular thermal shift) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.